molecular formula C33H30O6 B11542965 Cyclopentane-1,1-diyldibenzene-4,1-diyl bis(3-methoxybenzoate)

Cyclopentane-1,1-diyldibenzene-4,1-diyl bis(3-methoxybenzoate)

Cat. No.: B11542965
M. Wt: 522.6 g/mol
InChI Key: VWJCWQAZOMSQJP-UHFFFAOYSA-N
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Description

4-{1-[4-(3-METHOXYBENZOYLOXY)PHENYL]CYCLOPENTYL}PHENYL 3-METHOXYBENZOATE: is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure comprises a cyclopentyl ring substituted with phenyl groups, which are further functionalized with methoxybenzoate moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(3-METHOXYBENZOYLOXY)PHENYL]CYCLOPENTYL}PHENYL 3-METHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3-methoxybenzoic acid with a suitable alcohol, followed by cyclization and subsequent functionalization of the cyclopentyl ring. The reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and solvents like dichloromethane or toluene.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(3-METHOXYBENZOYLOXY)PHENYL]CYCLOPENTYL}PHENYL 3-METHOXYBENZOATE: undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include substituted aromatic compounds, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{1-[4-(3-METHOXYBENZOYLOXY)PHENYL]CYCLOPENTYL}PHENYL 3-METHOXYBENZOATE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-{1-[4-(3-METHOXYBENZOYLOXY)PHENYL]CYCLOPENTYL}PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxybenzoate moieties can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-{1-[4-(3-METHOXYBENZOYLOXY)PHENYL]CYCLOPENTYL}PHENYL 3-METHOXYBENZOATE: can be compared with similar compounds such as:

  • 4-{1-[4-(3-METHOXYBENZOYLOXY)PHENYL]CYCLOPENTYL}PHENYL 4-METHOXYBENZOATE
  • 4-{1-[4-(3-METHOXYBENZOYLOXY)PHENYL]CYCLOPENTYL}PHENYL 2-METHOXYBENZOATE

These compounds share similar structural features but differ in the position of the methoxybenzoate groups, which can influence their chemical reactivity and biological activity. The unique arrangement of functional groups in 4-{1-[4-(3-METHOXYBENZOYLOXY)PHENYL]CYCLOPENTYL}PHENYL 3-METHOXYBENZOATE

Properties

Molecular Formula

C33H30O6

Molecular Weight

522.6 g/mol

IUPAC Name

[4-[1-[4-(3-methoxybenzoyl)oxyphenyl]cyclopentyl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C33H30O6/c1-36-29-9-5-7-23(21-29)31(34)38-27-15-11-25(12-16-27)33(19-3-4-20-33)26-13-17-28(18-14-26)39-32(35)24-8-6-10-30(22-24)37-2/h5-18,21-22H,3-4,19-20H2,1-2H3

InChI Key

VWJCWQAZOMSQJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C3(CCCC3)C4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)OC

Origin of Product

United States

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